molecular formula C7H13ClFNO2 B15227132 Methyl (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride

Methyl (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B15227132
M. Wt: 197.63 g/mol
InChI Key: WJSGBBSFASYFES-PACXSXMQSA-N
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Description

Methyl (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound characterized by its pyrrolidine ring structure. This compound is notable for its stereochemistry, which includes both (2S) and (4R) configurations. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-fluoropyrrolidine and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the esterification process.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential pharmaceutical intermediate for drug development.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
  • Methyl (2S,4R)-4-trifluoromethylpyrrolidine-2-carboxylate hydrochloride

Uniqueness

Methyl (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specialized research applications.

Properties

Molecular Formula

C7H13ClFNO2

Molecular Weight

197.63 g/mol

IUPAC Name

methyl (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H12FNO2.ClH/c1-7(6(10)11-2)3-5(8)4-9-7;/h5,9H,3-4H2,1-2H3;1H/t5-,7+;/m1./s1

InChI Key

WJSGBBSFASYFES-PACXSXMQSA-N

Isomeric SMILES

C[C@]1(C[C@H](CN1)F)C(=O)OC.Cl

Canonical SMILES

CC1(CC(CN1)F)C(=O)OC.Cl

Origin of Product

United States

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